molecular formula C12H14N2S B2575772 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole CAS No. 385405-23-2

3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole

Cat. No.: B2575772
CAS No.: 385405-23-2
M. Wt: 218.32
InChI Key: RVMKFXZYJZRTGS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-p-tolylsulfanyl-1H-pyrazole (CAS 385405-23-2) is a high-value pyrazole derivative supplied for advanced research and development applications. This compound features a 3,5-dimethyl-1H-pyrazole core functionalized with a para-tolylsulfanyl group at the 4-position, a structure of significant interest in medicinal and coordination chemistry. Pyrazole derivatives are prominent scaffolds in modern drug discovery due to their wide spectrum of pharmacological activities. The pyrazole core is a privileged structure in numerous FDA-approved drugs and is extensively investigated for developing new antimicrobial, anticancer, and anti-inflammatory agents . The specific substitution pattern on this compound makes it a versatile intermediate for constructing more complex molecules. It is particularly useful in the synthesis of polynuclear metal complexes and as a precursor for ligands, such as pyrazolyldiphosphines and trispyrazolylborates, which are widely studied in coordination chemistry and catalysis . The electron-donating and steric properties imparted by the methyl and p-tolylsulfanyl groups can finely tune the ligand's donor characteristics and its interaction with biological targets or metal centers. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how electron-donating groups and thioether functionalities influence bioactivity or material properties . It is intended solely for research purposes in laboratory settings. Product Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-4-6-11(7-5-8)15-12-9(2)13-14-10(12)3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKFXZYJZRTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 4 P Tolylsulfanyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole provides distinct signals corresponding to each type of proton in the molecule. A characteristic downfield singlet observed at approximately δ 9.4 ppm is attributed to the N-H proton of the pyrazole (B372694) ring. researchgate.net The aliphatic region of the spectrum features two key singlets: one at δ 2.4 ppm corresponding to the three protons of the methyl group on the p-tolylsulfanyl moiety, and another at δ 2.3 ppm for the six protons of the two methyl groups attached to the pyrazole ring. researchgate.net The aromatic protons of the p-tolyl group typically appear as a set of doublets in the aromatic region of the spectrum, confirming the para-substitution pattern, though specific shifts can vary based on the solvent used.

Interactive Data Table: ¹H NMR Chemical Shifts

Proton TypeChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Pyrazole N-H~9.4Singlet (s)1HN-H of pyrazole
Aromatic CH₃~2.4Singlet (s)3HCH₃ on tolyl group
Pyrazole CH₃~2.3Singlet (s)6H3-CH₃ and 5-CH₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows characteristic signals for the pyrazole ring, the p-tolylsulfanyl substituent, and the methyl groups. researchgate.net The C3 and C5 carbons of the pyrazole ring, being equivalent due to tautomerism or rapid proton exchange, often appear around δ 146.5 ppm (C=C), while the C=N carbons can be observed near δ 152.1 ppm. researchgate.net The carbon atom of the pyrazole ring attached to the sulfur (C4) is found at approximately δ 109.1 ppm. researchgate.net The aromatic carbons of the p-tolyl group exhibit signals in the typical range of δ 130.4 to 136.6 ppm. researchgate.net The methyl carbons are observed in the upfield region of the spectrum, with signals appearing around δ 22.1 ppm for the tolyl methyl group and at δ 11.1 and 9.5 ppm for the two pyrazole methyl groups. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts

Carbon TypeChemical Shift (δ ppm)Assignment
Pyrazole C=N~152.1C3/C5 (or other C=N carbon)
Pyrazole C=C~146.5C3/C5
Aromatic Carbons~130.4 - 136.6Carbons of the p-tolyl ring
Pyrazole C-S~109.1C4 of pyrazole
Aromatic CH₃~22.1CH₃ on tolyl group
Pyrazole CH₃~11.1, ~9.53-CH₃ and 5-CH₃

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily confirm the connectivity between the ortho and meta protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This technique would definitively link the proton signals of the three methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum and connect the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure. HMBC would show correlations between the pyrazole methyl protons and the C3/C5 carbons of the pyrazole ring, and critically, between the aromatic protons of the tolyl group and the C4 carbon of the pyrazole ring through the sulfur atom, confirming the p-tolylsulfanyl linkage at the 4-position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum of this compound displays several characteristic absorption bands that correspond to specific functional groups and vibrational modes. A notable band around 3125 cm⁻¹ is assigned to the N-H stretching vibration of the pyrazole ring, which is often broadened due to hydrogen bonding. researchgate.net The C-H stretching vibrations are observed around 2935 cm⁻¹ for the sp³ hybridized methyl groups. researchgate.net The aromatic and heterocyclic ring structures give rise to C=C and C=N stretching vibrations, which are typically found in the 1605-1577 cm⁻¹ region. researchgate.net A distinct band at approximately 757 cm⁻¹ is characteristic of the C-S (thioether) stretching mode, confirming the presence of the sulfanyl (B85325) linkage. researchgate.net

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group/Moiety
~3125N-H StretchPyrazole Ring
~2935C-H Stretch (sp³)Methyl Groups
~1605C=C StretchAromatic/Pyrazole Ring
~1577C=N StretchPyrazole Ring
~757C-S StretchThioether Linkage

The pyrazole moiety is well-known for its ability to participate in hydrogen bonding. The ring contains both a hydrogen bond donor (the acidic N1-H proton) and a hydrogen bond acceptor (the basic lone pair on the N2 nitrogen). This dual functionality allows molecules of this compound to form robust intermolecular N-H···N hydrogen bonds in the solid state. nih.gov These interactions lead to the formation of supramolecular assemblies, such as cyclic trimers or polymeric chains (catemers). nih.govresearchgate.net The presence of this strong hydrogen bonding is evident in the IR spectrum. The N-H stretching vibration is typically observed as a broad band, often shifted to a lower frequency (e.g., in the 3200-2500 cm⁻¹ region) compared to a free, non-hydrogen-bonded N-H group. researchgate.net This broadening and shifting are classic spectroscopic indicators of strong intermolecular hydrogen bonding, which dictates the crystal packing and physical properties of the compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Based on the general principles of mass spectrometry and the known fragmentation patterns of pyrazole and sulfide (B99878) compounds, a probable fragmentation pathway can be proposed. The initial electron impact would likely generate a molecular ion peak [M]⁺•. Subsequent fragmentation could proceed through several pathways:

Cleavage of the C-S Bond: A primary fragmentation event would likely involve the cleavage of the bond between the pyrazole ring and the sulfur atom, or the sulfur atom and the p-tolyl group. This could result in fragments corresponding to the 3,5-dimethyl-1H-pyrazole radical cation and the p-tolylsulfanyl radical, or the 3,5-dimethyl-4-sulfanyl-1H-pyrazole radical cation and the p-tolyl cation.

Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN molecules, leading to smaller heterocyclic or unsaturated fragments.

Fragmentation of the p-Tolyl Group: The p-tolyl group may lose a methyl radical to form a stable benzyl-type cation.

A hypothetical table of major fragments is presented below:

m/z Proposed Fragment Notes
218[C₁₂H₁₄N₂S]⁺•Molecular Ion
123[C₇H₇S]⁺p-tolylsulfanyl cation resulting from C-S bond cleavage.
95[C₅H₇N₂]⁺3,5-dimethyl-1H-pyrazolyl cation from C-S bond cleavage.
91[C₇H₇]⁺Tropylium ion from rearrangement of the p-tolyl cation.
68[C₃H₄N₂]⁺•Resulting from the fragmentation of the pyrazole ring (loss of C₂H₄).

Interactive Data Table: Proposed Mass Spectrometry Fragments This table is based on theoretical fragmentation patterns and awaits experimental verification.

m/zProposed Fragment IonPossible Origin
218[C₁₂H₁₄N₂S]⁺•Molecular Ion
123[C₇H₇S]⁺Cleavage of the pyrazole-sulfur bond
95[C₅H₇N₂]⁺Cleavage of the sulfur-tolyl bond
91[C₇H₇]⁺Loss of a methyl group from the tolyl fragment

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Direct single-crystal X-ray diffraction data for this compound was not found in the surveyed literature. However, analysis of closely related structures, such as other 3,5-dimethyl-4-arylpyrazoles and 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov

Single Crystal X-ray Diffraction Studies

Based on analogous compounds, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). as-proceeding.comresearchgate.net The fundamental crystal data would include the unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). For a molecule of this nature, Z would likely be 2 or 4.

Predicted Crystallographic Parameters (based on related structures)

Parameter Predicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110
V (ų)1500-2000
Z4

Interactive Data Table: Predicted Crystallographic Data This table represents predicted values based on structurally similar compounds.

ParameterPredicted Value
Crystal SystemMonoclinic / Triclinic
Space GroupP2₁/c or P-1
Z4

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound in the solid state is expected to be governed by a combination of intermolecular forces. The pyrazole ring, with its N-H donor and pyridinic nitrogen acceptor, is a versatile unit for forming hydrogen bonds. nih.gov It is highly probable that the molecules would form hydrogen-bonded dimers or chains via N-H···N interactions between the pyrazole rings of adjacent molecules.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be primarily defined by the torsion angles around the C-S and S-C bonds. The dihedral angle between the plane of the pyrazole ring and the plane of the p-tolyl ring is a key conformational parameter. In related structures, this angle can vary significantly, often influenced by the steric hindrance of the methyl groups and the nature of the intermolecular interactions. For instance, in 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, the dihedral angle between the pyrazole and phenyl rings is 85.40(8)°. nih.gov A similar non-coplanar arrangement is expected for the title compound to minimize steric repulsion between the ortho-hydrogens of the tolyl group and the pyrazole ring.

The orientation of the p-tolylsulfanyl group relative to the pyrazole ring will be a result of a balance between electronic effects (conjugation) and steric factors. The flexibility around the C-S-C linkage allows for a range of conformations, and the one adopted in the crystal will be that which optimizes the intermolecular packing forces.

Theoretical and Computational Investigations of 3,5 Dimethyl 4 P Tolylsulfanyl 1h Pyrazole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and molecular properties of chemical compounds. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to predict various molecular characteristics with a high degree of accuracy when compared to experimental data. nih.gov

Optimization of Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For pyrazole derivatives, this process reveals critical information about bond lengths, bond angles, and dihedral angles. In similar pyrazole structures, the pyrazole and adjacent phenyl rings are often not coplanar. For instance, in a related compound, the dihedral angle between the pyrazole ring and a phenyl ring was found to be 31.38 (12)°. researchgate.net For another derivative, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, this dihedral angle was 49.62(4)°. researchgate.net The optimization process confirms that the calculated geometries represent true energy minima by ensuring the absence of imaginary vibrational frequencies. researchgate.net

Table 1: Illustrative Geometrical Parameters for a Pyrazole Derivative

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.38 - 1.40 118 - 121
C-N (pyrazole) 1.32 - 1.38 106 - 112
N-N (pyrazole) 1.35 108 - 111
C-S 1.77 -

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental findings. nih.gov For instance, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the calculated N=N stretching vibration at 1428 cm⁻¹ showed strong correlation with the experimental value of 1427 cm⁻¹. Similarly, C-H and C-C stretching modes in aromatic rings and methyl group vibrations observed experimentally align well with the computed values.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Similar Pyrazole Compound

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated DFT (cm⁻¹)
N-H Stretch ~3157 ~3150
C-H Stretch (Aromatic) 3050 - 3100 3055 - 3110
C-H Stretch (Methyl) 2965, 2880 2970, 2885
C=C Stretch (Aromatic) 1597, 1552 1580, 1564
C-N Stretch 1200 - 1130 1195 - 1135

Note: Data is illustrative, based on values reported for analogous pyrazole derivatives. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rasayanjournal.co.in The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rasayanjournal.co.in

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative framework for predicting the chemical behavior of the molecule. rasayanjournal.co.in

Table 3: Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative

Parameter Value (eV)
EHOMO -6.2
ELUMO -1.8
Energy Gap (ΔE) 4.4
Ionization Potential (I) 6.2
Electron Affinity (A) 1.8
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.2

Note: These values are representative examples for pyrazole derivatives and are used for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Analysis to Identify Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any electronegative substituents often show up as regions of negative potential, while the hydrogen atoms, particularly the N-H proton, are regions of positive potential.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Pyrazole Compound

Contact Type Percentage Contribution (%)
H···H 37.1 - 60.5
O···H/H···O 19.5 - 31.3
C···H/H···C 10.6 - 12.1
Br···H/H···Br 13.5

Note: Data compiled from Hirshfeld analyses of various pyrazole derivatives to illustrate typical findings. dnu.dp.uanih.govas-proceeding.com

Coordination Chemistry and Supramolecular Assembly of 3,5 Dimethyl 4 P Tolylsulfanyl 1h Pyrazole

Ligand Design Principles and Coordination Modes of Pyrazole (B372694) Derivatives

The design of pyrazole-based ligands is a cornerstone of modern coordination chemistry, offering tunable steric and electronic properties. researchgate.net Pyrazoles can act as neutral ligands or, upon deprotonation, as anionic pyrazolate ligands. This dual nature allows them to form stable complexes with a vast range of metal ions. uninsubria.it The coordination modes are diverse; as a neutral molecule, the pyrazole typically acts as a monodentate ligand through its sp²-hybridized pyridinic nitrogen atom. The anionic pyrazolate form is a versatile building block, capable of acting as a monodentate, an endo-bidentate, or, most commonly, an exo-bidentate bridging ligand that links two metal centers. uninsubria.it This bridging capability is fundamental to the construction of polynuclear complexes and metal-organic frameworks.

The pyrazole ring contains two adjacent nitrogen atoms: a pyrrolic nitrogen (N1), which is protonated in the neutral form, and a pyridinic nitrogen (N2), which possesses a lone pair of electrons available for coordination. It is this pyridinic nitrogen that typically acts as the primary donor site, coordinating to metal ions. uninsubria.it The presence of electron-donating substituents, such as the two methyl groups at the 3- and 5-positions in 3,5-dimethyl-4-p-tolylsulfanyl-1H-pyrazole, enhances the basicity and donor strength of the pyridinic nitrogen compared to the unsubstituted pyrazole ring. This increased electron density at the coordinating nitrogen atom generally leads to the formation of more stable metal complexes.

The 4-p-tolylsulfanyl substituent introduces a sulfur atom, a soft donor, which could significantly influence the coordination behavior of the ligand. While the pyrazole nitrogen is a hard N-donor, the thioether sulfur is a soft S-donor. This hard-soft donor combination could allow the ligand to act in several ways:

Monodentate N-coordination: The ligand could coordinate solely through the pyridinic nitrogen, with the tolylsulfanyl group remaining non-coordinated.

Bidentate N,S-chelation: The ligand could potentially chelate to a single metal center, although this would require the formation of a strained four-membered ring, which is generally unfavorable.

Bridging Coordination: The ligand could bridge two metal centers, with one metal binding to the nitrogen atom and another (likely a soft metal ion) binding to the sulfur atom.

Synthesis and Characterization of Metal Complexes with this compound

A detailed search of the scientific literature reveals no specific reports on the synthesis and characterization of metal complexes using this compound as a ligand. However, the synthetic routes and characterization methods employed for complexes of structurally similar sulfanylpyrazole ligands provide a clear blueprint for future studies.

Research on analogous systems has focused on copper(II). For instance, new binuclear copper(II) complexes with various sulfanylpyrazole ligands have been synthesized. nih.gov The typical synthetic method involves the reaction of a copper(II) salt, such as CuCl₂, with the respective sulfanylpyrazole ligand in a suitable solvent like ethanol (B145695). nih.gov

Table 1: Synthesis and Characterization of an Analogous Copper(II) Sulfanylpyrazole Complex

Property Finding for [Cu₂(L)₄Cl₄] (L = 4-cyclohexylsulfanyl-3,5-dimethyl-1H-pyrazole)
Synthesis Reaction of CuCl₂ with the ligand in ethanol. nih.gov
Molecular Formula C₄₄H₆₈Cl₄Cu₂N₈S₄ nih.gov
Crystal System Triclinic nih.gov
Coordination Geometry Distorted square pyramidal around each Cu(II) center. nih.gov

| Characterization | Single-crystal X-ray diffraction, Electron Spin Resonance (ESR). nih.gov |

This table presents data for a structurally related compound to illustrate potential characteristics, as no data exists for complexes of this compound.

Characterization of these complexes typically involves single-crystal X-ray diffraction to determine the solid-state structure, alongside spectroscopic techniques like Electron Spin Resonance (ESR) to probe the electronic environment of the metal centers in solution. nih.gov ESR studies on these related copper complexes have indicated that the binuclear structures observed in the solid state can transform into mononuclear species in solution. nih.gov

There are no published reports on the coordination of this compound or its close sulfanylpyrazole analogues with main group metals. The coordination chemistry of pyrazoles with main group elements is generally less developed than that with transition metals. However, studies with other functionalized pyrazoles, such as acylpyrazolones, have demonstrated the formation of stable complexes with main group elements like sodium, magnesium, and calcium, often resulting in polymeric structures in the solid state. nih.gov

Structural Aspects of Coordination Compounds and Supramolecular Architectures

While the crystal structure of a metal complex of this compound is not available, the detailed structural analysis of binuclear copper(II) complexes with analogous sulfanylpyrazole ligands provides significant insight. nih.gov

For example, the crystal structure of a complex with a 4-cyclohexylsulfanyl substituent reveals a binuclear molecule where two copper(II) atoms are bridged by two chloride ions. nih.gov Each copper atom exhibits a distorted square pyramidal (SP) geometry. The basal plane is formed by one nitrogen atom from a pyrazole ligand and three chloride ions (one terminal and two bridging). The apical position is occupied by a nitrogen atom from a second pyrazole ligand. nih.gov In this known structure, the sulfanyl (B85325) groups are not involved in coordination and are oriented away from the metal centers. nih.gov

The supramolecular architecture of these related complexes is stabilized by intermolecular hydrogen bonds. Specifically, the N-H group of the pyrazole ring can act as a hydrogen bond donor to a chloride ligand of an adjacent molecule, leading to the formation of extended one-dimensional chains or more complex networks.

Table 2: Selected Bond Distances (Å) and Angles (°) for an Analogous Binuclear Copper(II) Sulfanylpyrazole Complex

Parameter [Cu₂(L)₄Cl₄] (L = 4-cyclohexylsulfanyl-3,5-dimethyl-1H-pyrazole)
Cu-N (apical) 2.003 Å nih.gov
Cu-N (basal) 2.020 Å nih.gov
Cu-Cl (terminal) 2.251 Å nih.gov
Cu-Cl (bridging) 2.290 Å, 2.684 Å nih.gov

This table presents data for a structurally related compound to illustrate potential characteristics, as no data exists for complexes of this compound.

These structural features highlight the capacity of pyrazole-based ligands to form discrete polynuclear entities that can further self-assemble into higher-order supramolecular structures through non-covalent interactions.

Examination of Coordination Geometries and Ligand Field Environments

The coordination behavior of this compound is dictated by the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazole ring and the sulfur atom of the p-tolylsulfanyl group. This allows the molecule to act as a versatile ligand, potentially binding to metal centers in a monodentate, bidentate, or bridging fashion.

Research into pyrazole ligands containing thioether functions has shown that they can form stable complexes with a variety of transition metals. In such complexes, coordination often occurs through the N2 nitrogen of the pyrazole ring and the thioether sulfur atom, creating a chelate ring that enhances complex stability. For instance, studies on analogous sulfanylmethyl-substituted 3,5-dimethyl-1H-pyrazoles have demonstrated coordination to palladium(II) ions through both the N(2) nitrogen and the thioether sulfur atom.

The resulting coordination geometries are highly dependent on the metal ion's nature, its oxidation state, and the stoichiometry of the reaction. For first-row transition metals like nickel(II) or cobalt(II), octahedral geometries are commonly observed, particularly when the ligand acts in a bidentate or tridentate manner, with solvent molecules or other co-ligands occupying the remaining coordination sites. The ligand field environment in these octahedral complexes is influenced by the combination of nitrogen and sulfur donors, which affects the electronic properties and magnetic behavior of the metal center. In the case of metal ions like silver(I), linear or trigonal planar geometries are more prevalent.

Table 1: Potential Coordination Modes and Geometries

Metal Ion Example Potential Coordination Mode Common Geometry Donor Atoms Involved
Pd(II) Bidentate Chelating Square Planar N(2), S
Ni(II), Co(II) Bidentate Chelating Octahedral N(2), S (plus other ligands)

Crystal Engineering and Formation of Self-Assembled Networks

Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. For this compound and its complexes, the interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions governs the formation of extended supramolecular networks.

In the absence of metal coordination, the pyrazole molecule itself can self-assemble into well-defined patterns. The presence of both a hydrogen bond donor (the N-H group of the pyrazole) and multiple acceptors (the second pyrazole nitrogen and the sulfur atom) allows for the formation of robust hydrogen-bonded chains or cyclic motifs. These primary structures can then further organize into layered or three-dimensional networks through weaker interactions.

Role of Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

Non-covalent interactions are the cornerstone of the supramolecular chemistry of this compound. Hydrogen bonding and π-π stacking are particularly crucial in defining the solid-state architecture of both the free ligand and its metal complexes.

Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor. It readily forms N-H···N intermolecular hydrogen bonds with the sp²-hybridized nitrogen atom of an adjacent pyrazole molecule, leading to the formation of dimers, catemeric chains, or cyclic assemblies. In metal complexes, where the N-H proton remains, it can form hydrogen bonds with counter-anions or solvent molecules, creating a secondary level of structural organization that links the primary coordination units into a larger network.

Table 2: Key Intermolecular Interactions and Their Structural Influence

Interaction Type Donor/Participant 1 Acceptor/Participant 2 Resulting Structural Motif
Hydrogen Bonding Pyrazole N-H Pyrazole N atom, Anion (e.g., F, Cl), Solvent (e.g., O) Chains, Dimers, 3D Networks
π-π Stacking Pyrazole Ring Pyrazole Ring Columnar Stacks, Layers

Reactivity and Chemical Transformations of 3,5 Dimethyl 4 P Tolylsulfanyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic heterocycle. nih.govresearchgate.net In its unsubstituted form, it readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic and, therefore, the primary site of attack. researchgate.netquora.com However, in 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole, this reactive C4 position is already occupied by the p-tolylsulfanyl group. This substitution pattern significantly influences the ring's subsequent reactivity. Direct electrophilic substitution on the pyrazole ring is consequently less favorable, as it would require harsh conditions that might lead to side reactions or degradation.

Conversely, the pyrazole ring is inherently resistant to nucleophilic aromatic substitution due to its high electron density. researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. Therefore, direct nucleophilic attack on the carbon atoms of the pyrazole ring of this compound is not a commonly observed transformation.

Transformations Involving the P-tolylsulfanyl Moiety

The p-tolylsulfanyl substituent is not merely a passive blocking group; its sulfur atom and the attached tolyl ring are both sites for further chemical reactions.

The sulfide (B99878) bridge is susceptible to oxidation, offering a straightforward method to significantly modify the electronic nature of the C4 substituent. The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the amount of oxidizing agent used. beilstein-journals.org

Common oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid can facilitate this transformation. beilstein-journals.orgnih.gov The oxidation converts the electron-donating sulfide group into a strongly electron-withdrawing sulfoxide (-SO-) or sulfone (-SO₂-) group. researchgate.netorganic-chemistry.org This electronic reversal dramatically alters the reactivity of the entire molecule, particularly influencing the acidity of the N1-H proton and the electron density of the pyrazole ring.

Table 1: Oxidation of the Sulfide Linkage

Product Oxidizing Agent Conditions Electronic Effect of Group
3,5-Dimethyl-4-(p-tolylsulfinyl)-1H-pyrazole 1 equivalent H₂O₂ Acetic acid, room temp. beilstein-journals.org Electron-withdrawing
3,5-Dimethyl-4-(p-tolylsulfonyl)-1H-pyrazole Excess H₂O₂ Acetic acid, elevated temp. beilstein-journals.org Strongly electron-withdrawing

Reduction of the sulfide linkage, such as desulfurization, is a less common but feasible transformation that would typically require strong reducing agents like Raney Nickel.

The p-tolyl group, being an aromatic ring itself, can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the directing effects of the two existing substituents: the methyl group and the pyrazolyl-thio group. The methyl group is an activating, ortho-, para-director. The sulfur atom of the thioether is also an activating, ortho-, para-director.

Given that the para position relative to the methyl group is occupied by the sulfur bridge, electrophilic attack is directed to the ortho positions (C2' and C6') relative to the methyl group. This allows for reactions such as nitration or halogenation to introduce new functional groups onto the tolyl moiety, further expanding the synthetic utility of the parent compound.

Derivatization at the N1-H Position

The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily removed by a base, forming a nucleophilic pyrazolate anion. This anion is a key intermediate for a wide range of derivatization reactions, most notably N-alkylation and N-arylation. nih.gov This position is a primary site for introducing molecular diversity.

N-Alkylation: The pyrazolate anion reacts efficiently with various alkylating agents, such as alkyl halides or trichloroacetimidates, to form N1-alkylated pyrazoles. mdpi.comsemanticscholar.orgresearchgate.net The choice of base (e.g., NaH, K₂CO₃, t-BuOK) and solvent can influence the reaction's efficiency. google.comnih.gov

N-Arylation: The introduction of an aryl group at the N1 position is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.org Reagents like aryl halides (iodides, bromides) are commonly used in the presence of a suitable catalyst, ligand, and base. acs.orgmdpi.comorganic-chemistry.org These methods are robust and tolerate a wide variety of functional groups on the aryl halide.

The steric hindrance from the methyl group at the C5 position generally ensures that these derivatization reactions occur selectively at the N1 position.

Table 2: Examples of N1-Derivatization Reactions on Pyrazole Scaffolds

Reaction Type Reagents Catalyst/Conditions Product Type
N-Alkylation Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃) in DMF or THF 1-Alkyl-3,5-dimethyl-4-p-tolylsulfanyl-pyrazole
N-Alkylation Trichloroacetimidate (B1259523) Brønsted acid (e.g., CSA) mdpi.comsemanticscholar.org 1-Alkyl-3,5-dimethyl-4-p-tolylsulfanyl-pyrazole
N-Arylation Aryl Iodide/Bromide CuI / Diamine ligand, Base (e.g., K₃PO₄, K₂CO₃) organic-chemistry.orgacs.org 1-Aryl-3,5-dimethyl-4-p-tolylsulfanyl-pyrazole
N-Arylation Arylboronic Acid Cu₂O, Room Temperature organic-chemistry.org 1-Aryl-3,5-dimethyl-4-p-tolylsulfanyl-pyrazole

Applications in Catalysis and Advanced Materials Science

Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis

Pyrazole derivatives are exemplary ligands in homogeneous catalysis due to their adaptable electronic properties and straightforward synthesis. nih.gov The presence of two adjacent nitrogen atoms allows them to act as effective chelating agents for a wide array of transition metals. researchgate.net The flexible design of pyrazole-based ligands has led to a diversity of metal complexes applicable in various catalytic transformations. nih.gov

Protic pyrazoles, which have an N-H group, are particularly significant. This group can act as a proton donor, influencing the reactivity of the metal center and participating directly in catalytic cycles. nih.gov Coordination to a Lewis acidic metal center enhances the Brønsted acidity of the pyrazole N-H proton. nih.gov This feature is crucial for reactions such as the oxidation of phosphines and the disproportionation of hydrazines. nih.gov For instance, pincer-type ligands incorporating pyrazole units have demonstrated significant activity in these areas. nih.gov

The catalytic activity of copper(II) complexes with tripodal pyrazole-based ligands has been studied in the oxidation of catechol to o-quinone. arabjchem.orgresearchgate.net Research has shown that the reaction rate is dependent on both the substituents on the pyrazole ring and the nature of the inorganic anion coordinated to the copper center. arabjchem.org This highlights the tunability of pyrazole-based catalysts.

LigandCopper SaltCatalytic Activity (μmol substrate/mg catalyst/min)Reference
3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1)Cu(CH₃COO)₂High arabjchem.org
3-[bis-(5-methyl-3-carbomethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L2)CuCl₂Higher than L1 arabjchem.org
3-[bis-(5-methyl-3-carbomethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L2)Cu(NO₃)₂Higher than L1 arabjchem.org

This table illustrates the influence of ligand structure and copper salt on the catalytic oxidation of catechol.

Furthermore, iridium(III) and ruthenium(II) complexes containing 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze hydrogen evolution from formic acid, a key process for chemical hydrogen storage. nih.gov The N-H proton of the pyrazole ligand plays a critical role in the catalytic mechanism.

Heterogeneous Catalysis Applications of Pyrazole-Containing Systems

In the realm of sustainable chemistry, heterogeneous catalysts are highly valued for their ease of separation and recyclability. nih.govresearchgate.net Pyrazole-containing systems have been successfully employed in heterogeneous catalysis, particularly in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds like pyranopyrazoles. nih.govmdpi.com

Various solid supports and nanomaterials have been used to immobilize pyrazole-based catalysts, enhancing their stability and reusability. nih.gov For example, copper ferrite (B1171679) (CuFe₂O₄) nanocatalysts have demonstrated high efficiency in the four-component synthesis of pyrano[2,3-c]pyrazoles in water, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov Similarly, catalysts like graphene oxide and nano-ZnO have been used for the efficient synthesis of 1,3,5-substituted pyrazoles. mdpi.comnih.gov

The use of heterogeneous catalysts in one-pot syntheses of pyrazole derivatives offers an environmentally friendly and efficient alternative to traditional multi-step methods. researchgate.netmdpi.com Nickel-based heterogeneous catalysts, for instance, have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com

CatalystReactionYield (%)Reusability (cycles)Reference
Mn/ZrO₂Synthesis of pyrano[2,3-c]-pyrazoles88-986 nih.gov
Copper Ferrite (CuFe₂O₄)Synthesis of pyrano[2,3-c]-pyrazoles85-97Not specified nih.gov
Graphene OxideSynthesis of pyrano[2,3-c]pyrazoles84-945 mdpi.com
Nano-ZnOSynthesis of 1,3,5-substituted pyrazoles95Not specified nih.gov

This table summarizes the performance of various heterogeneous catalysts in the synthesis of pyrazole derivatives.

Utilization of Pyrazole Derivatives in Dye Chemistry

The pyrazole ring is a fundamental component in a variety of organic dyes and pigments. primachemicals.comglobalresearchonline.net Pyrazolone derivatives, in particular, are known for their excellent color properties, including high color strength and brightness. primachemicals.com The chemical structure of the pyrazole ring allows for extensive conjugation, which is essential for a molecule to function as a dye. nih.gov

The versatility of pyrazole chemistry enables the synthesis of a wide spectrum of colors. primachemicals.com By modifying the substitution pattern on the pyrazole ring, manufacturers can fine-tune the electronic structure to control the absorption and reflection of light, thereby achieving specific desired colors. primachemicals.comnih.gov

Pyrazole azo dyes are a significant class of compounds in this field. nih.govuob.edu.ly These dyes are typically synthesized through the diazotization of an amino-pyrazole derivative followed by a coupling reaction with an active methylene (B1212753) compound. nih.govuob.edu.ly The resulting azo compounds often exhibit vibrant colors and have applications in various industries. nih.gov For example, some reactive azo dyes containing pyrazole moieties are used for dyeing cotton fibers. nih.gov

Development of Supramolecular Materials through Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. ias.ac.in Pyrazole derivatives are excellent candidates for crystal engineering due to their ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking. mdpi.com

The N-H group in protic pyrazoles is a reliable hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust and predictable hydrogen-bonded networks, which are fundamental to building supramolecular architectures. nih.govias.ac.in

Potential in Ion Detection Sensors

Pyrazole derivatives have emerged as a promising class of chemosensors for the detection of various ions. nih.govresearchgate.net Their ability to form stable complexes with metal ions, combined with their favorable photophysical properties, makes them suitable for use in fluorescent and colorimetric sensors. nih.govnih.gov

The nitrogen atoms in the pyrazole ring act as donor sites for metal chelation. nih.gov When a pyrazole-based sensor binds to a target ion, it can lead to a noticeable change in its absorption or fluorescence spectrum, allowing for visual or instrumental detection. nih.govsemanticscholar.org This chelation-enhanced fluorescence is a common mechanism for pyrazole-based sensors. nih.gov

The synthetic versatility of pyrazoles allows for the incorporation of various functional groups to enhance selectivity and sensitivity for specific ions. nih.gov For instance, pyrazole derivatives have been developed for the detection of biologically and environmentally important cations such as Hg²⁺, Al³⁺, Fe³⁺, and Cu²⁺. nih.govrsc.org These sensors can be designed to be highly selective, capable of detecting a specific ion even in the presence of other competing ions. semanticscholar.orgrsc.org The development of test strips incorporating pyrazole-based probes offers a convenient and cost-effective method for the naked-eye detection of ions. nih.gov

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Mechanistic Studies

Future research should focus on the development of more efficient, sustainable, and diverse synthetic routes to 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole and its derivatives. While mechanochemical methods have shown promise, exploring other modern synthetic strategies is crucial. nih.gov This includes investigating photocatalysis and electro-oxidative functionalization, which have emerged as powerful tools for the synthesis and modification of pyrazole (B372694) scaffolds. researchgate.net

Furthermore, detailed mechanistic studies are essential to understand and optimize the formation of the pyrazole core and the introduction of the p-tolylsulfanyl group. Investigating reaction intermediates and transition states through kinetic studies and computational modeling can provide valuable insights. nih.govrsc.orgrsc.orgumn.edu For instance, exploring metal-mediated N-N bond formation pathways, such as the oxidation-induced coupling of diazatitanacycles, could lead to novel synthetic approaches with unique regioselectivity. rsc.orgrsc.orgumn.edu

Synthetic ApproachPotential AdvantagesMechanistic Insight
Photocatalysis Mild reaction conditions, high functional group toleranceUnderstanding excited state reactivity and radical pathways
Electrochemistry Avoidance of chemical oxidants, precise control over reaction conditionsElucidation of electron transfer mechanisms
Flow Chemistry Improved safety, scalability, and reproducibilityReal-time monitoring of reaction intermediates

Advanced Spectroscopic and Structural Probing Techniques

A comprehensive understanding of the structural and electronic properties of this compound is fundamental for its future development. While basic spectroscopic data exists, the application of advanced techniques can offer deeper insights. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

Solid-state characterization through single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov This structural data is invaluable for understanding the compound's physical properties and for the rational design of new materials. Additionally, advanced techniques like solid-state NMR and Raman spectroscopy can provide further details about the molecular structure and vibrational modes. rsc.org

Refined Theoretical Models for Predicting Reactivity and Interactions

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. eurasianjournals.com For this compound, the use of Density Functional Theory (DFT) can provide detailed information about its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.govresearchgate.netbohrium.comtandfonline.comresearchgate.net These calculations can help in predicting sites of electrophilic and nucleophilic attack, thus guiding the design of new functionalization reactions. researchgate.net

Beyond the properties of a single molecule, theoretical models can be used to study intermolecular interactions. This is particularly important for understanding its behavior in the solid state and its potential to form self-assembled structures. tandfonline.com Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvents or biological targets. eurasianjournals.com

Computational MethodPredicted Properties
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties
Time-Dependent DFT (TD-DFT) Electronic transitions and UV-Vis spectra
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions

Design and Synthesis of Tailored Coordination Complexes with Specific Functions

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govresearchgate.netresearchgate.netacs.org The presence of multiple nitrogen atoms and a sulfur atom in this compound makes it a potentially versatile ligand for the construction of novel coordination complexes.

Future research should focus on systematically exploring the coordination chemistry of this ligand with various transition metals. The synthesis and characterization of these complexes could reveal interesting structural motifs, from mononuclear species to coordination polymers. nih.govunibo.it The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole or the tolyl group, allowing for the design of coordination complexes with specific geometries and electronic properties tailored for applications in catalysis or as functional materials. nih.gov

Expanding the Scope of Catalytic Applications and Materials Development

The development of coordination complexes based on this compound opens up possibilities for their use in catalysis. Pyrazole-based complexes have shown activity in a variety of catalytic transformations, including oxidation reactions and transfer hydrogenation. nih.govmdpi.commdpi.com The specific electronic and steric environment provided by this ligand could lead to catalysts with unique reactivity and selectivity. For example, copper complexes could be investigated for their potential in mimicking the activity of catechol oxidase. mdpi.comresearchgate.net

In the realm of materials science, the ability of pyrazole derivatives to form ordered structures through hydrogen bonding and other non-covalent interactions can be exploited. nih.gov This could lead to the development of new crystalline materials with interesting optical or electronic properties. Furthermore, the incorporation of this pyrazole derivative into polymeric structures could result in materials with enhanced thermal stability or specific functional properties. mdpi.commdpi.com The functionalization of silica (B1680970) with pyrazole derivatives is another avenue for creating new heterogeneous catalysts. bohrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability. Contradictions in yield (e.g., 45% vs. 65%) often arise from trace moisture or oxygen sensitivity; inert atmosphere (N₂/Ar) and molecular sieves are critical .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.1–6.3 ppm) and sulfanyl-linked p-tolyl group (δ 2.3 ppm for CH₃). Discrepancies in splitting patterns may indicate tautomerism or impurities.
  • IR : Confirm the absence of -SH stretches (2500–2600 cm⁻¹) to verify successful sulfanylation.
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What crystallographic software is suitable for preliminary structural analysis?

  • Methodology : Use SHELX (e.g., SHELXL for refinement) to solve crystal structures from X-ray diffraction data. Initial models can be visualized in Mercury to analyze bond lengths/angles and intermolecular interactions (e.g., π-π stacking of the p-tolyl group). Discrepancies in R-factors (>5%) may indicate twinning or disorder, requiring data recollection .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

  • Methodology :

  • Apply SHELXL constraints (e.g., DFIX, SIMU) to model disorder. Use the SQUEEZE algorithm (PLATON) to account for unassigned electron density from solvent.
  • Validate with ORTEP-3 to visualize thermal ellipsoids and confirm geometric plausibility. Contradictions between experimental and simulated powder XRD patterns may require reindexing or space group reassignment .

Q. What computational approaches (DFT, MD) predict the compound’s reactivity in catalytic applications?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian/B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., sulfanyl group as a nucleophile).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability. Discrepancies between predicted and experimental redox potentials (~0.2 V) may arise from solvent polarization models .

Q. How do steric effects from the 3,5-dimethyl groups influence coordination chemistry with transition metals?

  • Methodology :

  • Synthesize metal complexes (e.g., Pd(II) or Cu(I)) and analyze via single-crystal XRD. Compare bond distances (M–N vs. M–S) to evaluate ligand field strength.
  • EPR/UV-Vis : For paramagnetic complexes, EPR spectra (g ~2.0) and d-d transitions (λ = 450–600 nm) reveal geometric distortions. Contradictions in magnetic moments may indicate mixed-spin states or ligand redox activity .

Q. What strategies mitigate synthetic byproducts from tautomeric equilibria in the pyrazole core?

  • Methodology :

  • Stabilize the desired tautomer via steric hindrance (e.g., bulkier substituents at C4) or pH control (acidic conditions favor 1H-pyrazole).
  • HPLC-PDA : Use reverse-phase chromatography with C18 columns (ACN/H₂O gradient) to separate tautomers. Kinetic vs. thermodynamic product ratios depend on quenching rate .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to reconcile?

  • Methodology :

  • Reassess purity via DSC (melting point consistency) and ¹H NMR (integration ratios). Contradictions often stem from polymorphic forms (e.g., amorphous vs. crystalline).
  • Hansen Solubility Parameters : Calculate HSPs (δd, δp, δh) to correlate experimental solubility with theoretical predictions .

Q. Divergent biological activity in similar analogs: Role of the p-tolylsulfanyl group?

  • Methodology :

  • Conduct SAR studies by synthesizing analogs with substituents (e.g., -OCH₃, -NO₂) at the p-tolyl position.
  • Docking Studies (AutoDock Vina): Compare binding affinities to target proteins (e.g., kinases) to identify steric/electronic contributions. MD simulations (50 ns) assess dynamic interactions .

Software and Data Sources

  • Crystallography : SHELX , Mercury , ORTEP-3 .
  • Spectral Data : NIST Chemistry WebBook , PubChem .
  • Computational Tools : Gaussian (DFT), GROMACS (MD).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.